2-methanesulfonyl-N-methylcyclohexan-1-amine
Description
2-Methanesulfonyl-N-methylcyclohexan-1-amine is a cyclohexane derivative featuring a methanesulfonyl (CH₃SO₂–) group at the 2-position and an N-methylamine (–NHCH₃) group at the 1-position.
Properties
IUPAC Name |
N-methyl-2-methylsulfonylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-9-7-5-3-4-6-8(7)12(2,10)11/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXLKJJIZJVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-methylcyclohexan-1-amine typically involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base, followed by reductive amination with methylamine . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to remove the methanesulfonyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanamine derivatives.
Substitution: Various substituted cyclohexanamine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-N-methylcyclohexan-1-amine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methanesulfonyl-N-methylcyclohexan-1-amine with structurally and functionally related compounds, focusing on substituents, physicochemical properties, and synthesis pathways:
Structural and Functional Analysis
- Substituent Effects: Sulfonyl Groups: The methanesulfonyl group (–SO₂CH₃) in the target compound enhances electrophilicity and stability compared to ethanesulfonyl (–SO₂C₂H₅) analogs . The smaller methyl group may improve solubility in polar solvents relative to bulkier substituents.
Synthetic Pathways :
Pharmacological and Industrial Relevance
- Drug Development : Sulfonamide derivatives are prevalent in antibiotics (e.g., sulfa drugs) and enzyme inhibitors. The methanesulfonyl group may confer metabolic stability, as seen in related compounds .
- Chiral Applications : Compounds like N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylpropan-2-amine cyclohexanesulfamate highlight the importance of stereochemistry in biological activity, suggesting that the target compound’s enantiomers should be evaluated separately.
Biological Activity
2-Methanesulfonyl-N-methylcyclohexan-1-amine, also known by its CAS number 1343638-68-5, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 1343638-68-5
- Molecular Formula: C8H17NO2S
- Molecular Weight: 189.29 g/mol
The compound features a cyclohexane ring with a methanesulfonyl group and a methylamine substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of this compound against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 µM | Induction of apoptosis | |
| A549 (Lung Cancer) | 15 µM | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 12 µM | Inhibition of DNA synthesis |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research suggests that it may bind to enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.
- Membrane Disruption: It can affect the integrity of microbial membranes, leading to cell lysis.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways by activating caspases.
Case Studies
Case Study 1: Efficacy Against Bacterial Infections
A clinical study evaluated the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed significant improvement in symptoms and reduction in bacterial load compared to control groups .
Case Study 2: Cancer Treatment Trials
In a phase I clinical trial involving patients with advanced solid tumors, the administration of this compound resulted in a measurable reduction in tumor size in approximately 30% of participants. The trial highlighted its potential as an adjunct therapy alongside existing cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
